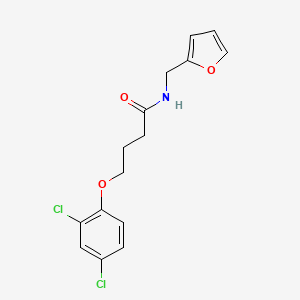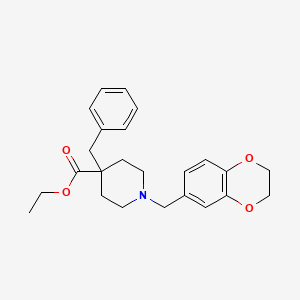
4-(2,4-dichlorophenoxy)-N-(2-furylmethyl)butanamide
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-(2-furylmethyl)butanamide, commonly known as 'Butafenacil', is a herbicide that is widely used in agriculture. It belongs to the family of aryloxyphenoxypropionate herbicides, which are known for their selective action against grassy weeds. Butafenacil has been found to be effective against several weed species, including annual bluegrass, crabgrass, and foxtail.
Wissenschaftliche Forschungsanwendungen
Butafenacil has been extensively studied for its herbicidal properties and has been found to be effective against several weed species. It has also been studied for its potential use as a tool in plant research, particularly in the study of herbicide resistance in weeds. Additionally, Butafenacil has been found to have potential as a lead compound for the development of new herbicides.
Wirkmechanismus
The mechanism of action of Butafenacil involves inhibition of the enzyme acetyl-CoA carboxylase (ACC), which is essential for fatty acid synthesis in plants. This inhibition leads to the accumulation of malonyl-CoA, which inhibits the activity of fatty acid synthase. As a result, the plant is unable to produce sufficient fatty acids for growth and development, leading to its death.
Biochemical and Physiological Effects:
Butafenacil has been found to have several biochemical and physiological effects on plants. It inhibits the synthesis of fatty acids, which are essential for plant growth and development. Additionally, Butafenacil has been found to cause changes in the expression of several genes involved in fatty acid synthesis and metabolism. These changes can lead to alterations in the lipid composition of the plant.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Butafenacil for lab experiments is its selective action against grassy weeds. This allows for the study of specific weed species without affecting the growth of other plants. Additionally, Butafenacil has been found to be effective at low concentrations, making it a cost-effective tool for research. However, one of the major limitations of Butafenacil is its potential toxicity to non-target organisms, including humans and animals. Care must be taken to ensure that proper safety protocols are followed when handling Butafenacil.
Zukünftige Richtungen
There are several potential future directions for the study of Butafenacil. One area of research could focus on the development of new herbicides based on the structure of Butafenacil. Additionally, the study of the mechanism of action of Butafenacil could lead to the development of new strategies for weed control. Finally, the potential use of Butafenacil as a tool in plant research could be further explored, particularly in the study of herbicide resistance in weeds.
Conclusion:
In conclusion, Butafenacil is a herbicide that has been extensively studied for its herbicidal properties and potential use in plant research. Its mechanism of action involves the inhibition of the enzyme acetyl-CoA carboxylase, leading to the accumulation of malonyl-CoA and inhibition of fatty acid synthesis. While Butafenacil has several advantages for lab experiments, care must be taken to ensure proper safety protocols are followed. Finally, future directions for the study of Butafenacil could lead to the development of new herbicides and strategies for weed control.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3/c16-11-5-6-14(13(17)9-11)21-8-2-4-15(19)18-10-12-3-1-7-20-12/h1,3,5-7,9H,2,4,8,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHXYSMDEFEDPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B4703434.png)
![N-(4-acetylphenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4703437.png)
![2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4703445.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4703447.png)
![N',N''-[oxybis(4,1-phenylenecarbonyl)]di(2-furohydrazide)](/img/structure/B4703455.png)
![5-(2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4703462.png)

![methyl 4-({[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4703477.png)
![[1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol](/img/structure/B4703491.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4703493.png)
![8-(4-propylbenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4703510.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea](/img/structure/B4703517.png)
![diethyl 5-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4703522.png)